Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate
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Overview
Description
Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate typically involves the sulfonylation of 2-chloro-5-methanesulfonylbenzene. The reaction is carried out under controlled conditions using sodium sulfinate as a reagent. The process involves the following steps:
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often carried out in the presence of catalysts like palladium or copper.
Major Products
Sulfonic Acids: Formed through oxidation.
Sulfides: Resulting from reduction.
Substituted Aromatics: Produced via substitution reactions.
Scientific Research Applications
Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both chloro and methanesulfonyl groups on the aromatic ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C7H6ClNaO4S2 |
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Molecular Weight |
276.7 g/mol |
IUPAC Name |
sodium;2-chloro-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
BOLLKCNSVMPAIB-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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